2-(2,4,6-trichlorophenyl)acetonitrile
Description
Properties
CAS No. |
70833-63-5 |
|---|---|
Molecular Formula |
C8H4Cl3N |
Molecular Weight |
220.5 g/mol |
IUPAC Name |
2-(2,4,6-trichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4Cl3N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI Key |
KQWHNBIYSHFRLC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Cl |
Other CAS No. |
70833-63-5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-trichlorophenyl)acetonitrile typically involves the reaction of 2,4,6-trichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Trichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-(2,4,6-Trichlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4,6-trichlorophenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of 2-(2,4,6-trichlorophenyl)acetonitrile with its analogs:
Key Observations :
- The trichloro derivative’s melting point is unreported but likely higher.
- Polarity and Solubility : Electron-withdrawing groups (Cl) reduce solubility in polar solvents compared to electron-donating groups (OCH₃, OH). Methoxy and hydroxy analogs exhibit greater hydrophilicity .
Enzyme Inhibition
- COX-2 Inhibition : Derivatives of 2-(2,4-dichlorophenyl)acetonitrile exhibit promising COX-2 inhibitory activity in molecular docking studies, with binding affinities influenced by substituent electronegativity . The trichloro analog’s additional chlorine may enhance binding but could also increase toxicity.
- Antifungal Activity: N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile (a nitro-substituted analog) shows notable antifungal properties, suggesting that electron-withdrawing groups amplify bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
